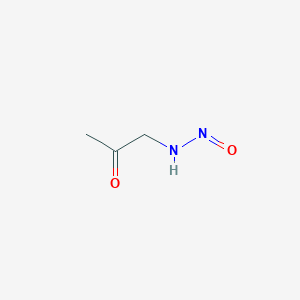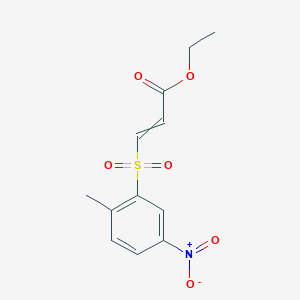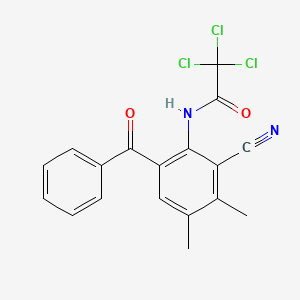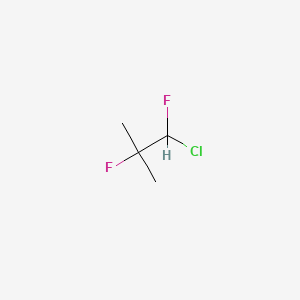
1-Chloro-1,2-difluoro-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,2-difluoro-2-methylpropane is an organic compound with the molecular formula C4H7ClF2 It is a halogenated alkane, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-difluoro-2-methylpropane can be synthesized through the halogenation of 2-methylpropane (isobutane). The process involves the substitution of hydrogen atoms with chlorine and fluorine atoms. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactors where isobutane is exposed to chlorine and fluorine gases. The reaction conditions are carefully monitored to ensure the desired substitution pattern and to minimize the formation of unwanted by-products. The product is then purified through distillation and other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1,2-difluoro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 1,2-difluoro-2-methylpropene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH, NH3, or KCN in polar solvents like water or ethanol.
Elimination: Strong bases like KOH or NaOEt in ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or H2 with a metal
Eigenschaften
CAS-Nummer |
90424-68-3 |
|---|---|
Molekularformel |
C4H7ClF2 |
Molekulargewicht |
128.55 g/mol |
IUPAC-Name |
1-chloro-1,2-difluoro-2-methylpropane |
InChI |
InChI=1S/C4H7ClF2/c1-4(2,7)3(5)6/h3H,1-2H3 |
InChI-Schlüssel |
VEYVNHWIDVKACB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


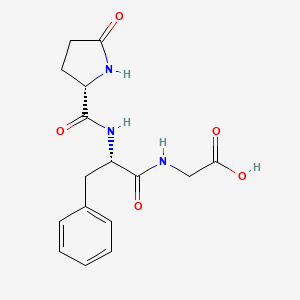
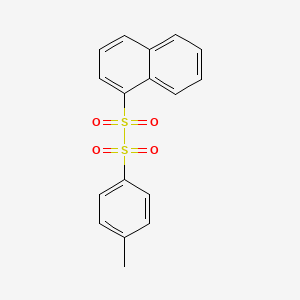
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
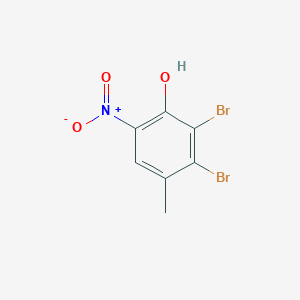
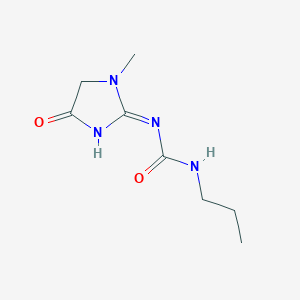
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)


![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
